(2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanediyl bis(cyclohexylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate is a complex organic molecule characterized by its unique structure, which includes multiple cyclohexyl and carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexylcarbamoyl intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbamate derivatives and cyclohexyl-containing molecules, such as:
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
What sets (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C25H42N2O4 |
---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
[1-(cyclohexylcarbamoyloxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C25H42N2O4/c1-18-14-19(2)25(20(3)15-18,16-30-23(28)26-21-10-6-4-7-11-21)17-31-24(29)27-22-12-8-5-9-13-22/h14,19-22H,4-13,15-17H2,1-3H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
WJBCXGNDJCUFGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=CC(C1(COC(=O)NC2CCCCC2)COC(=O)NC3CCCCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.